N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the structure provides unique properties, including enhanced stability and lipophilicity, making it a valuable component in drug design and other applications .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have diverse applications in the medical field and represent the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .
Mode of Action
The adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . The structures revealed that the orientation of the amino group is different in non-halogenated structures . Intra- and intermolecular interactions were characterized on the basis of the quantum theory of atoms-in-molecules (QTAIM) approach .
Biochemical Pathways
The relative contributions of different non-covalent interactions are comparable in compounds with halogen (br and f) substitutions .
Result of Action
It’s known that the n–h⋯n hydrogen bond was found to be stronger among other noncovalent interactions . The H–H bonding showed a closed shell in nature and played significant roles in the stabilization of these crystal structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with adamantane-1-carbohydrazide, which is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole ring.
Chlorination: The final step involves the chlorination of the thiadiazole derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction can lead to changes in the thiadiazole ring structure .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is unique due to the presence of the chloropropanamide group, which provides additional reactivity and potential for further functionalization compared to similar compounds .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-8(16)12(20)17-14-19-18-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYPMXXIVSLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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